Potassium (2-aminocarbonylphenyl)trifluoroborate
Overview
Description
Potassium (2-aminocarbonylphenyl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and reactivity.
Mechanism of Action
Target of Action
Potassium (2-aminocarbonylphenyl)trifluoroborate is primarily used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or pseudohalides .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide or pseudohalide. In the transmetalation step, the organoboron compound, in this case, this compound, transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in a wide range of biochemical pathways, depending on their specific structures.
Pharmacokinetics
As an organoboron compound, it is generally considered to be stable and resistant to oxidative conditions
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, with potential applications in many areas of chemistry and biology.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . Additionally, this compound is stable in the presence of air and moisture , which can be advantageous in certain environments.
Biochemical Analysis
Biochemical Properties
Potassium (2-aminocarbonylphenyl)trifluoroborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating specific biochemical processes. The compound’s trifluoroborate group is known to form stable complexes with biomolecules, enhancing their stability and activity . These interactions are crucial for the compound’s role in biochemical assays and research.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with key signaling molecules and transcription factors results in altered cellular responses, making it a valuable tool in cellular biology research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. Its trifluoroborate group plays a critical role in these interactions, providing stability and specificity to the binding process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects and toxicity profiles are essential considerations for using this compound in vivo.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is vital for optimizing the compound’s use in research applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its effects . This localization is essential for its role in cellular processes and biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (2-aminocarbonylphenyl)trifluoroborate typically involves the reaction of 2-aminocarbonylphenylboronic acid with potassium bifluoride (KHF2). This reaction proceeds under mild conditions and results in the formation of the desired trifluoroborate salt . The general reaction can be represented as follows:
2-aminocarbonylphenylboronic acid+KHF2→Potassium (2-aminocarbonylphenyl)trifluoroborate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to avoid the formation of by-products and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-aminocarbonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: Under basic conditions, the trifluoroborate group can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in hydrolysis reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed upon hydrolysis of the trifluoroborate group.
Scientific Research Applications
Potassium (2-aminocarbonylphenyl)trifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Proteomics: Applied in proteomics research for the modification of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (2-carbamoylphenyl)trifluoroborate
- Potassium (2-(trimethylsilyl)ethoxy)methyltrifluoroborate
Uniqueness
Potassium (2-aminocarbonylphenyl)trifluoroborate is unique due to its stability and reactivity under various conditions. Unlike some other organotrifluoroborates, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in synthetic chemistry .
Properties
IUPAC Name |
potassium;(2-carbamoylphenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAQXOAAOPKOAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C(=O)N)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660125 | |
Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-70-0 | |
Record name | Borate(1-), [6-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850623-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (2-carbamoylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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